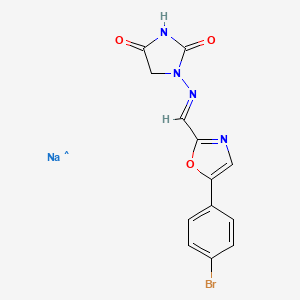
Azumolene (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azumolene (sodium) is a muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells . It is a water-soluble analogue of dantrolene sodium, making it more suitable for emergency use . Azumolene is primarily used to counter muscle dysfunction associated with malignant hyperthermia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azumolene can be synthesized through a series of chemical reactions involving the formation of an oxazole ring and subsequent modifications. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production of azumolene sodium involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to ensure the consistent production of high-purity azumolene sodium .
Chemical Reactions Analysis
Types of Reactions
Azumolene sodium undergoes various chemical reactions, including:
Oxidation: Azumolene can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in azumolene, potentially altering its activity.
Substitution: Azumolene can undergo substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene derivatives with altered functional groups .
Scientific Research Applications
Azumolene sodium has a wide range of scientific research applications:
Mechanism of Action
Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, stabilizing it in a closed state and preventing calcium release . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia .
Comparison with Similar Compounds
Similar Compounds
Dantrolene Sodium: A less water-soluble analogue of azumolene, also used to treat malignant hyperthermia.
Ryanodine: Another compound that affects calcium release but with different binding properties and effects.
Uniqueness
Azumolene sodium’s primary uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more effective for emergency use . Additionally, its specific binding to the ryanodine receptor provides a targeted mechanism of action, distinguishing it from other muscle relaxants .
Properties
Molecular Formula |
C13H9BrN4NaO3 |
|---|---|
Molecular Weight |
372.13 g/mol |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+; |
InChI Key |
LPJVYINOPBXWDB-FPUQOWELSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
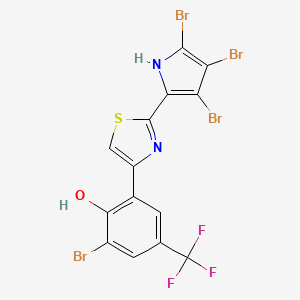
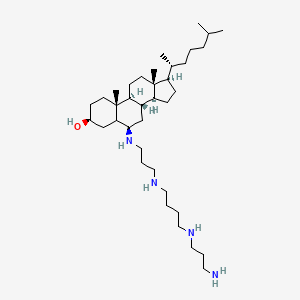
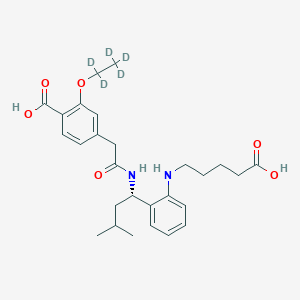
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
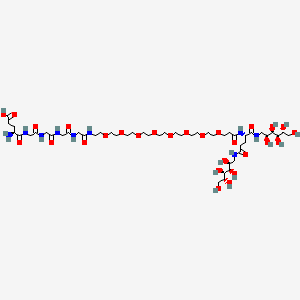

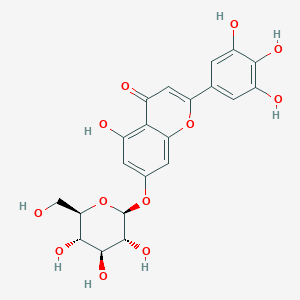
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)



